19-Methyleicosanoic acid

Catalog No.
S1909291
CAS No.
59708-73-5
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19-Methyleicosanoic acid

CAS Number

59708-73-5

Product Name

19-Methyleicosanoic acid

IUPAC Name

19-methylicosanoic acid

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)

InChI Key

BDGYZTCVQAZQFG-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCC(=O)O
  • Comparison with 18-Methyleicosanoic Acid

    19-MEA is structurally similar to 18-Methyleicosanoic acid (18-MEA), a fatty acid found in fur and hair . Scientists may use 19-MEA in comparative studies to understand how the position of the methyl group affects hair and fur fiber structure .

  • Insect Cuticle Studies

    The waxy outer layer of insects, called the cuticle, contains various lipids, including fatty acids. Some studies have investigated the presence of 19-MEA in the cuticles of specific insects, such as cockroaches and wax moth larvae . These studies aim to understand the overall composition of the insect cuticle and its potential role in defense against pathogens or environmental factors [ exemplified by research on the antifungal activity of cuticular lipids from flies, including 19-MEAになりますが(になりましても)残念ながら(ざんねんながら)この研究では19-Methyleicosanoic acid の機能そのものに焦点を当てていません(けんとうをあて ていません) 。 [Identification and antifungal activity of novel organic compounds found in cuticular and internal lipids of medically important flies. Gołębiowski, M., et al. 2015. Microbiol Res. 170: 213-22. PMID: 25026883]].

19-Methyleicosanoic acid is classified as a long-chain fatty acid characterized by a branched structure. It consists of a 21-carbon chain with a methyl group located at the 19th carbon position. This unique structural feature distinguishes it from other fatty acids, contributing to its specific physical and chemical properties, such as its melting point and solubility characteristics .

The chemical behavior of 19-methyleicosanoic acid involves typical reactions associated with fatty acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrogenation: Addition of hydrogen to unsaturated bonds under high temperature and pressure conditions, typically using a nickel catalyst .
  • Transesterification: A reaction where triglycerides are converted into biodiesel through the reaction with methanol or ethanol .

These reactions are essential for modifying the fatty acid for various applications, particularly in the production of biodiesel and other biofuels.

Research indicates that 19-methyleicosanoic acid exhibits biological activities that may influence cellular processes. It has been studied for its effects on hair and fur fiber structure, suggesting potential applications in cosmetic formulations aimed at enhancing hair health . Additionally, like other long-chain fatty acids, it may play roles in cellular signaling and membrane fluidity.

Synthesis of 19-methyleicosanoic acid can be achieved through several methods:

  • Chemical Synthesis: Starting from simpler fatty acids or through modifications of existing fatty acids using chemical reagents.
  • Biotechnological Methods: Utilizing microbial fermentation processes that can produce branched-chain fatty acids from renewable resources .
  • Extraction: Isolating it from natural sources where it occurs as part of complex lipid mixtures.

The applications of 19-methyleicosanoic acid are diverse:

  • Cosmetics: Used in formulations for hair care products due to its beneficial effects on hair structure.
  • Biochemical Research: Serves as a biochemical reagent in various laboratory assays and studies .
  • Industrial Uses: Employed in the production of biodiesel and as a potential raw material for the synthesis of other chemicals .

Interaction studies involving 19-methyleicosanoic acid have focused on its compatibility with other lipids and its effects on biological systems. These studies are crucial for understanding how this compound can be effectively utilized in formulations or as a dietary supplement, particularly concerning its interactions with cellular membranes and proteins .

Several compounds are structurally similar to 19-methyleicosanoic acid, particularly other branched-chain fatty acids. Here are some notable examples:

Compound NameChemical FormulaKey Features
18-Methyleicosanoic acidC20H40O2One carbon shorter; used similarly in cosmetics
17-Methyleicosanoic acidC19H38O2One carbon shorter; less common but relevant
Arachidic acidC20H40O2Straight-chain counterpart; widely studied

Uniqueness of 19-Methyleicosanoic Acid

The uniqueness of 19-methyleicosanoic acid lies in its specific methyl branching at the 19th carbon position, which influences its physical properties, biological activity, and functional applications compared to its linear counterparts. This branching structure enhances its performance in cosmetic applications, particularly in improving the quality and health of hair fibers .

The biosynthesis of 19-Methyleicosanoic acid occurs naturally in several organisms through specialized fatty acid synthesis pathways. This branched-chain fatty acid has been identified in marine organisms and certain microorganisms, representing a significant departure from conventional straight-chain fatty acid biosynthesis [1].

Marine sponges, particularly Chondrosia reniformis, have been identified as natural producers of 19-Methyleicosanoic acid. Research on this demospongia species revealed the presence of this fatty acid along with 56 other fatty acids, demonstrating the complex lipid metabolism of these marine organisms [2]. The sponge's fatty acid composition showed regional variations, suggesting that environmental factors may influence the biosynthetic pathways and final fatty acid profiles [2].

The fungus Monascus purpureus has also been reported to produce 19-Methyleicosanoic acid as part of its natural fatty acid metabolism [1] [3]. This organism demonstrates remarkable lipid biosynthetic capabilities, producing various fatty acids under different growth conditions. Recent studies have shown that Monascus purpureus can modulate its fatty acid production through phospholipid biosynthesis regulation, particularly under stress conditions such as ammonium chloride exposure [4] [5]. The organism's ability to synthesize fatty acids with high saturated and long carbon chain characteristics is achieved through the cytidine diphosphate-diacylglycerol pathway rather than the Kennedy pathway [4].

The biosynthetic mechanism for 19-Methyleicosanoic acid in natural organisms follows the principles established for branched-chain fatty acid synthesis. These pathways typically utilize alpha-keto acids derived from amino acid metabolism, specifically leucine, isoleucine, and valine, as primer molecules [6]. The branched-chain alpha-keto acid decarboxylase enzyme complex, composed of two subunits in a tetrameric structure, plays a crucial role in the decarboxylation of these precursors [6]. The resulting branched-chain acyl-coenzyme A derivatives serve as primers for elongation through the standard fatty acid synthase system, using malonyl-coenzyme A as the chain extender [6].

In bacterial systems, the synthesis of branched-chain fatty acids involves specific modifications to the type II fatty acid synthase pathway. The replacement of the standard acetyl-coenzyme A-specific beta-ketoacyl-acyl carrier protein synthase III with branched-chain-acyl-coenzyme A-specific variants directs metabolic flux toward branched fatty acid production [7]. This enzymatic substitution significantly enhances the production of branched-chain fatty acids while reducing the co-production of straight-chain counterparts [7].

Laboratory Synthesis Protocols

Laboratory synthesis of 19-Methyleicosanoic acid involves several established methodologies adapted from general branched fatty acid synthesis techniques. The most commonly employed approach utilizes chemical synthesis protocols that build upon the fundamental principles of fatty acid construction while incorporating specific modifications to introduce the terminal methyl branch.

One established protocol begins with the preparation of appropriate starting materials. The synthesis typically employs 18-methyl-19-eicosene as a precursor, which can be obtained through alkylation reactions using appropriate alkyl halides and organometallic reagents [8]. The oxidative cleavage of the terminal alkene group followed by carboxylation reactions yields the desired carboxylic acid functionality [8].

Alternative synthetic routes utilize Reformatsky-type reactions employing zinc-copper couples and appropriate alkyl iodides [9]. This methodology involves the formation of organozinc intermediates that can be coupled with ester-containing substrates to produce the desired chain length and branching pattern [9]. The reaction conditions typically require anhydrous solvents and inert atmosphere protection to prevent oxidation of the organometallic species [9].

The purification of synthesized 19-Methyleicosanoic acid requires careful attention to separation techniques. Crystallization from petroleum ether serves as an effective purification method, with multiple recrystallization cycles employed until constant melting point values are achieved [9]. The process typically involves dissolution of the crude product in hot petroleum ether followed by controlled cooling to promote crystal formation [9].

Analytical verification of synthetic products employs multiple complementary techniques. Gas chromatography-mass spectrometry provides definitive structural confirmation through fragmentation pattern analysis [10]. The fatty acid methyl ester derivatives are prepared using standard methylation protocols with boron trichloride-methanol reagent systems [10]. Infrared spectroscopy and proton nuclear magnetic resonance spectroscopy provide additional structural confirmation of the synthetic products [9].

Enzymatic synthesis approaches have emerged as promising alternatives to purely chemical methods. Lipase-mediated esterification reactions can produce fatty acid esters under aqueous conditions, offering potential advantages in terms of selectivity and reaction conditions [3]. The alpha/beta hydrolase family enzymes, particularly those isolated from Monascus purpureus, demonstrate capability for synthesizing medium to long-chain fatty acid esters with high conversion ratios [3].

Industrial-Scale Production Challenges

The industrial-scale production of 19-Methyleicosanoic acid presents several significant technical and economic challenges that must be addressed for commercial viability. These challenges span multiple aspects of the production process, from raw material sourcing to final product purification and quality control.

Raw material availability represents a fundamental challenge for large-scale production. The specialized precursors required for chemical synthesis, such as specific alkyl halides and organometallic reagents, often command premium prices due to limited availability and specialized manufacturing requirements [11]. The cost structure for these materials can significantly impact the overall economics of industrial production, particularly when considering the multi-step synthetic routes typically required [11].

Reaction scalability poses additional technical hurdles. Many of the synthetic protocols developed at laboratory scale involve reactions that are sensitive to mixing conditions, temperature control, and residence time distributions [11]. The Reformatsky-type reactions, while effective at small scale, require careful optimization of heat and mass transfer characteristics when scaled to industrial reactors [11]. The heterogeneous nature of many of these reactions, involving organometallic species and multiple phases, complicates reactor design and process control strategies [11].

Microbial production approaches, while potentially more sustainable, face their own set of industrial challenges. The optimization of fermentation conditions for maximum branched-chain fatty acid production requires careful balance of multiple parameters including nutrient composition, pH control, temperature management, and oxygen availability [11]. The metabolic engineering required to enhance production yields often involves complex genetic modifications that may affect organism stability and performance over extended cultivation periods [11].

Product recovery and purification at industrial scale presents additional complexities. The separation of 19-Methyleicosanoic acid from complex reaction mixtures or fermentation broths requires sophisticated separation techniques that can handle large volumes while maintaining product purity [12]. Distillation processes, commonly employed for fatty acid purification, must operate under high-vacuum conditions to minimize thermal degradation of the products [12]. The design of such systems requires specialized equipment capable of handling the high temperatures and reduced pressures necessary for effective separation [12].

Quality control and analytical challenges are magnified at industrial scale. The need for rapid, reliable analytical methods that can provide real-time monitoring of product quality throughout the production process requires significant investment in analytical infrastructure [13]. Gas chromatography-mass spectrometry systems, while providing excellent analytical capability, may require adaptation for high-throughput analysis of multiple samples [13].

Environmental considerations add another layer of complexity to industrial production. The solvents and reagents employed in chemical synthesis routes may require specialized waste treatment systems to meet environmental discharge standards [14]. Fermentation-based approaches, while potentially more environmentally friendly, generate large volumes of aqueous waste that require appropriate treatment before disposal [14].

Purification Techniques for High-Purity Yields

The achievement of high-purity 19-Methyleicosanoic acid requires the implementation of sophisticated purification strategies that address the specific challenges associated with branched-chain fatty acid separation. These techniques must effectively remove impurities while preserving the integrity of the target compound throughout the purification process.

Chromatographic separation techniques represent the cornerstone of high-purity fatty acid purification. High-performance liquid chromatography employing amino-phase columns has demonstrated exceptional effectiveness for separating fatty acid methyl esters from complex mixtures [15]. The hexane-isopropanol gradient elution systems provide excellent resolution between different fatty acid species while maintaining reproducible retention times [15]. The method shows particular effectiveness in removing cholesterol and other interfering compounds that commonly co-elute with long-chain fatty acids in gas chromatographic systems [15].

Solid-phase extraction methods offer complementary purification capabilities, particularly for the initial cleanup of crude product mixtures. Aminopropyl-silica columns provide effective separation of fatty acid esters from other lipid classes, with recovery rates exceeding 98 percent for most fatty acid species [16]. The technique allows for the simultaneous removal of multiple interfering compounds while concentrating the target fatty acid esters for subsequent analysis or further purification [16].

Fractional distillation remains a critical purification technique for large-scale applications. Short-path distillation offers particular advantages for thermally sensitive fatty acid compounds, operating under high-vacuum conditions that minimize thermal decomposition [17]. The technique enables separation based on volatility differences, producing both light and heavy fractions that can be further processed to achieve desired purity levels [17]. The optimization of operating parameters, including temperature, pressure, and residence time, is crucial for maximizing recovery while maintaining product quality [17].

Crystallization techniques provide another powerful tool for achieving high-purity products. The crystallization behavior of fatty acids can be controlled through careful manipulation of temperature, solvent composition, and cooling rates [18]. The polymorphic nature of fatty acids, with their ability to exist in multiple crystal forms, can be exploited to achieve selective crystallization of the desired product [18]. The alpha, beta-prime, and beta polymorphic forms exhibit different crystallization kinetics and stability characteristics that can be utilized for purification purposes [18].

Advanced purification protocols often employ combinations of multiple techniques to achieve the highest purity levels. A typical high-purity purification sequence might begin with solid-phase extraction for initial cleanup, followed by high-performance liquid chromatography for fine separation, and concluding with crystallization for final purification [19]. This multi-step approach allows for the systematic removal of different classes of impurities while progressively increasing product purity [19].

Gas chromatography coupled with flame ionization detection provides essential analytical support for purification optimization. The technique offers excellent sensitivity and selectivity for fatty acid analysis, enabling real-time monitoring of purification efficiency [13]. The use of appropriate internal standards allows for accurate quantification of product recovery throughout the purification process [13].

The development of specialized purification protocols for 19-Methyleicosanoic acid must account for the unique properties imparted by the terminal methyl branch. This structural feature affects the compound's crystallization behavior, solubility characteristics, and chromatographic properties compared to straight-chain analogs [20]. The optimization of purification conditions requires systematic investigation of these property differences to achieve maximum purification efficiency.

Analytical verification of purification success employs multiple complementary techniques to ensure comprehensive characterization of the final product. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while mass spectrometry offers molecular weight verification and fragmentation pattern analysis [21]. The combination of these analytical approaches provides confidence in both the identity and purity of the final product [21].

Chondrosia reniformis represents one of the most well-documented natural sources of 19-methyleicosanoic acid in marine environments. This marine demosponge, commonly found throughout the Mediterranean Sea and the eastern Atlantic Ocean, has been extensively studied for its unique lipid composition and secondary metabolite production [1] [2] [3].

The presence of 19-methyleicosanoic acid in Chondrosia reniformis was first systematically documented in specimens collected from the Canary Islands, where comprehensive fatty acid analysis revealed its occurrence alongside other methylated fatty acids [2]. The compound constitutes a notable component of the sponge's total lipid profile, particularly concentrated in the phospholipid fractions that comprise the cellular membrane systems [2] [3].

Chondrosia reniformis exhibits distinct anatomical regions that differentially accumulate 19-methyleicosanoic acid. The sponge body consists of two primary zones: the ectosome (outer cortical region) and the choanosome (inner tissue region) [4] [5]. The ectosome, characterized by densely interwoven collagen bundles and limited aquiferous system irrigation, demonstrates different lipid compositions compared to the choanosome, which contains choanocyte chambers and extensive internal vessel networks [4] [5].

Research utilizing high-throughput sequencing has revealed that the prokaryotic communities associated with Chondrosia reniformis play crucial roles in fatty acid metabolism, including branched-chain fatty acid biosynthesis [5]. The sponge harbors diverse microbial communities comprising fifteen prokaryotic phyla, with thirteen bacterial and two archaeal lineages contributing to its complex biochemical processes [5]. These microbial symbionts, particularly those involved in ammonium oxidation and nitrification pathways, contribute significantly to the production and modification of fatty acids, including 19-methyleicosanoic acid [5].

The seasonal and geographical variations in 19-methyleicosanoic acid content within Chondrosia reniformis populations reflect the dynamic nature of sponge-microbe interactions and environmental influences [6]. Studies comparing specimens from different Mediterranean locations have documented variations in fatty acid profiles, suggesting that environmental factors such as water temperature, nutrient availability, and microbial community composition influence the biosynthesis and accumulation of this branched fatty acid [6].

Fungal Biosynthesis in Monascus purpureus

Monascus purpureus, a filamentous fungus renowned for its fermentation applications and secondary metabolite production, represents a significant non-marine source of 19-methyleicosanoic acid biosynthesis [1] [7] [8]. This fungus, traditionally used in Asian fermented foods and pharmaceutical applications, produces 19-methyleicosanoic acid through complex metabolic pathways involving polyketide synthesis and fatty acid elongation mechanisms [7] [8].

The biosynthetic pathway for 19-methyleicosanoic acid in Monascus purpureus involves the coordinated action of multiple enzyme systems [8]. The initial stages utilize the polyketide synthesis pathway and fatty acid synthesis pathway, both of which require significant NADH and NADPH cofactor involvement [8]. The branched methyl group characteristic of 19-methyleicosanoic acid is incorporated through methylmalonyl-CoA-dependent mechanisms, similar to other branched-chain fatty acid synthesis processes [8].

Monascus purpureus demonstrates remarkable metabolic flexibility in 19-methyleicosanoic acid production, with synthesis rates significantly influenced by culture conditions, nutrient availability, and environmental stressors [7] [8]. Under optimal growth conditions at 37°C, the fungus actively incorporates acetyl-CoA and malonyl-CoA precursors into the elongating fatty acid chains, resulting in the characteristic 21-carbon branched structure of 19-methyleicosanoic acid [7].

The fatty acid elongation enzymes within Monascus purpureus exhibit substrate specificity for branched-chain precursors, enabling the efficient conversion of shorter branched fatty acids into longer-chain derivatives including 19-methyleicosanoic acid [8]. Gene expression analysis has revealed that fatty acid synthase subunits MpigJ (α subunit) and MpigK (β subunit) are critical for the initial stages of branched fatty acid synthesis, while subsequent elongation processes involve additional enzymatic complexes [9].

Cultivation studies have demonstrated that Monascus purpureus can be optimized for enhanced 19-methyleicosanoic acid production through manipulation of nitrogen sources, carbon availability, and fermentation parameters [7] [9]. The presence of specific nitrogen sources, particularly ammonium-based compounds, significantly influences the metabolic flux toward branched fatty acid synthesis pathways [9].

Terrestrial Plant and Animal Tissue Distribution

The occurrence of 19-methyleicosanoic acid in terrestrial organisms, while less extensively documented than marine sources, represents an important component of the compound's ecological distribution [10] [11]. In terrestrial plant systems, 19-methyleicosanoic acid has been identified primarily in cuticular wax compositions, where it serves specialized functions in plant-environment interactions [10].

Terrestrial plant cuticles, particularly those of Solanaceae family members including eggplant (Solanum melongena), contain 19-methyleicosanoic acid as a component of surface lipid barriers [10]. These cuticular waxes, comprising complex mixtures of long-chain aliphatic compounds, provide essential protection against environmental stresses including UV radiation, pathogen invasion, and water loss [10]. The presence of 19-methyleicosanoic acid in these protective layers suggests its role in modulating membrane permeability and surface hydrophobicity [10].

In mammalian systems, 19-methyleicosanoic acid occurrence is closely related to specialized tissue types, particularly those requiring enhanced membrane stability and barrier functions [11]. The compound has been detected in skin lipid fractions, where branched-chain fatty acids contribute to stratum corneum integrity and barrier properties [11]. Hair and wool fibers represent another significant reservoir of 19-methyleicosanoic acid in terrestrial animal systems, where the compound contributes to fiber hydrophobicity and protective functions [12] [11].

The nematode Caenorhabditis elegans provides an important model system for understanding 19-methyleicosanoic acid metabolism in terrestrial organisms [11]. Research has demonstrated that C. elegans synthesizes branched-chain fatty acids, including 19-methyleicosanoic acid precursors, through de novo biosynthetic pathways involving branched-chain amino acid catabolism [11]. The elongation enzymes ELO-5 and ELO-6 facilitate the conversion of shorter branched fatty acids into longer-chain derivatives, including compounds structurally related to 19-methyleicosanoic acid [11].

Terrestrial microbial communities, particularly soil bacteria and fungi, contribute significantly to 19-methyleicosanoic acid production and cycling in terrestrial ecosystems [13] [14]. Lichen species, representing symbiotic associations between fungi and photosynthetic partners, demonstrate complex fatty acid profiles that include branched-chain fatty acids such as 19-methyleicosanoic acid [13]. The distribution of these compounds among different lichen species reflects taxonomic relationships and environmental adaptations [13].

Environmental Fate and Biodegradation Pathways

The environmental fate of 19-methyleicosanoic acid involves complex biodegradation processes that vary significantly between aerobic and anaerobic conditions [14] [15] [16]. Understanding these pathways is crucial for assessing the persistence and ecological impact of this branched fatty acid in various environmental compartments.

Anaerobic Biodegradation Mechanisms

In anaerobic environments, particularly river sediments and marine anoxic zones, 19-methyleicosanoic acid undergoes degradation through beta-oxidation pathways facilitated by specialized microbial consortia [14] [15]. Research utilizing enrichment culture techniques has demonstrated that anaerobic bacterial communities can effectively metabolize branched fatty acids with tertiary carbon structures, including 19-methyleicosanoic acid [14] [15].

The anaerobic degradation process involves sequential steps beginning with the activation of the fatty acid to its coenzyme A derivative, followed by systematic beta-oxidation that removes two-carbon units from the carboxyl end of the molecule [15] [16]. The presence of the methyl branch at the 19th carbon position influences the degradation kinetics but does not prevent complete mineralization under appropriate conditions [14] [15].

Methanogenic consortia play crucial roles in the terminal degradation of 19-methyleicosanoic acid, converting the beta-oxidation products (acetate and propionate) to methane and carbon dioxide [15] [16]. Studies have identified specific bacterial taxa, including members of the Syntrophomonadaceae and Syntrophobacteraceae families, as key participants in the anaerobic degradation of long-chain branched fatty acids [16].

Aerobic Biodegradation Processes

Under aerobic conditions, 19-methyleicosanoic acid degradation occurs more rapidly than in anaerobic systems, with diverse bacterial and fungal communities contributing to the biodegradation process [14]. The aerobic pathway involves similar beta-oxidation mechanisms but proceeds with greater efficiency due to the availability of oxygen as a terminal electron acceptor.

Soil microbial communities demonstrate significant capacity for 19-methyleicosanoic acid degradation, with adaptation periods required for communities not previously exposed to branched fatty acids [17]. The degradation rate is influenced by factors including soil moisture, temperature, pH, and the presence of co-substrates that can serve as carbon and energy sources [17].

Bioaccumulation and Membrane Integration

19-Methyleicosanoic acid exhibits significant potential for bioaccumulation in lipid-rich tissues due to its hydrophobic properties and metabolic stability [18]. The compound readily integrates into cellular membranes, where it influences membrane fluidity and permeability characteristics [18]. This membrane incorporation can result in the persistence of 19-methyleicosanoic acid in biological systems, particularly in organisms with high lipid turnover rates.

Marine food webs demonstrate efficient transfer of 19-methyleicosanoic acid from primary producers to higher trophic levels, with concentration factors increasing in lipid-rich predators [19] [20]. The compound's stability during digestion and metabolism contributes to its accumulation in predator tissues, making it a useful biomarker for tracking trophic relationships and dietary sources [19] [20].

Environmental Persistence Factors

The persistence of 19-methyleicosanoic acid in environmental systems depends on multiple factors including temperature, oxygen availability, microbial community composition, and the presence of alternative carbon sources [14] [15]. In cold environments or systems with limited microbial activity, the compound can persist for extended periods, potentially serving as a paleoenvironmental indicator [18].

Sedimentary environments represent important reservoirs for 19-methyleicosanoic acid preservation, particularly in anoxic conditions where degradation rates are substantially reduced [15] [18]. The compound's incorporation into sedimentary organic matter can provide long-term records of biological productivity and ecosystem dynamics [18].

Human Activities and Environmental Input

Industrial and agricultural activities can influence the environmental distribution of 19-methyleicosanoic acid through various pathways including wastewater discharge, agricultural runoff, and biotechnology applications [14]. The use of Monascus purpureus in fermentation industries represents a potential anthropogenic source of 19-methyleicosanoic acid in environmental systems [7] [9].

XLogP3

8.8

Wikipedia

19-Methyleicosanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-16-2023

Explore Compound Types